Dendrogenin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

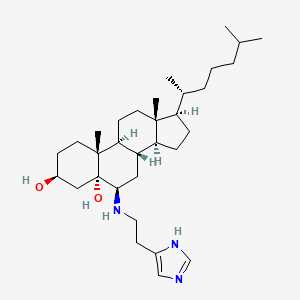

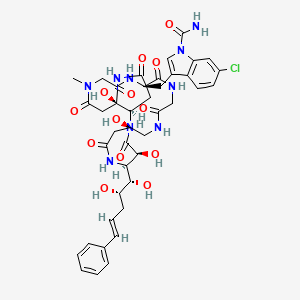

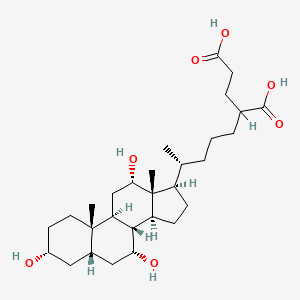

Dendrogenin A is a newly discovered cholesterol metabolite with significant tumor-suppressor properties. It is the first cationic steroid discovered as an endogenous metabolite in mammals. This compound is formed through the stereo-selective condensation of 5,6α-epoxycholesterol with histamine .

Preparation Methods

Dendrogenin A is synthesized through the conjugation of 5,6α-epoxycholesterol and histamine. This reaction is enzymatic and occurs naturally in mammalian tissues .

Chemical Reactions Analysis

Dendrogenin A undergoes several types of chemical reactions, including:

Oxidation: The epoxide ring of 5,6α-epoxycholesterol can be oxidized to form this compound.

Reduction: this compound can be reduced to form other metabolites.

Substitution: The epoxide ring can undergo substitution reactions with nucleophiles.

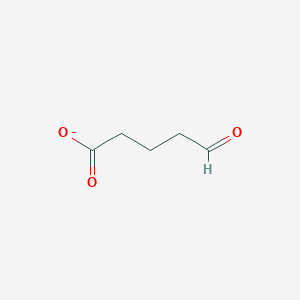

Common reagents and conditions used in these reactions include cholesterol epoxide hydrolase and histamine. Major products formed from these reactions include cholestane-3β,5α,6β-triol and other steroidal alkaloids .

Scientific Research Applications

Dendrogenin A has several scientific research applications, including:

Chemistry: It serves as a model compound for studying steroidal alkaloids and their synthesis.

Biology: this compound is involved in cell differentiation and maintaining cell integrity.

Medicine: It has potent anti-tumor properties and has been shown to trigger lethal autophagy in cancer cells, particularly in acute myeloid leukemia

Industry: Potential applications in the development of anti-cancer drugs and therapies.

Mechanism of Action

Dendrogenin A exerts its effects by modulating the Liver X Receptor (LXR), a nuclear receptor involved in cholesterol homeostasis, immunity, and proliferation. It triggers lethal autophagy in cancer cells by increasing the expression of tumor suppressors Nur77 and Nor1, leading to autolysosome formation . Additionally, this compound inhibits the cholesterol biosynthesizing enzyme 3β-hydroxysterol-Δ8,7-isomerase, leading to sterol accumulation and autophagy induction .

Comparison with Similar Compounds

Dendrogenin A is unique due to its dual role as a cholesterol metabolite and a steroidal alkaloid. Similar compounds include:

Dendrogenin B: Another steroidal alkaloid with similar properties.

Cholestane-3β,5α,6β-triol: A metabolite formed from the hydration of 5,6α-epoxycholesterol.

7-Hydroxycholesterol: An oxysterol involved in cholesterol metabolism.

This compound stands out due to its potent anti-tumor properties and its ability to trigger lethal autophagy in cancer cells .

Properties

Molecular Formula |

C32H55N3O2 |

|---|---|

Molecular Weight |

513.8 g/mol |

IUPAC Name |

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-[2-(1H-imidazol-5-yl)ethylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol |

InChI |

InChI=1S/C32H55N3O2/c1-21(2)7-6-8-22(3)26-9-10-27-25-17-29(34-16-13-23-19-33-20-35-23)32(37)18-24(36)11-15-31(32,5)28(25)12-14-30(26,27)4/h19-22,24-29,34,36-37H,6-18H2,1-5H3,(H,33,35)/t22-,24+,25+,26-,27+,28+,29-,30-,31-,32+/m1/s1 |

InChI Key |

AVFNYTPENXWWCA-BULFVYHESA-N |

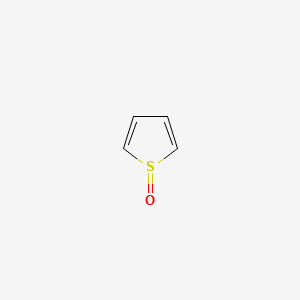

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)NCCC5=CN=CN5)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)NCCC5=CN=CN5)C |

Synonyms |

5-hydroxy-6-(2-(1H-imidazol-4-yl)ethylamino)cholestan-3-ol 5alpha-hydroxy-6beta-(2-(1H-imidazol-4-yl)ethylamino)cholestan-3beta-ol dendrogenin A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate](/img/structure/B1240803.png)

![(1-Allyl-1H-benzoimidazol-2-yl)-benzo[1,3]dioxol-5-ylmethylene-amine](/img/structure/B1240817.png)